molecular formula C14H15N B2726151 N-(1-Phenylethyl)aniline CAS No. 779-54-4

N-(1-Phenylethyl)aniline

Cat. No. B2726151
CAS RN: 779-54-4
M. Wt: 197.281
InChI Key: IUERBKSXAYWVGE-UHFFFAOYSA-N
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Description

“N-(1-Phenylethyl)aniline” is an organic compound with the molecular formula C14H15N . It is also known by other names such as Benzenemethanamine, α-methyl-N-phenyl-, Benzylamine, α-methyl-N-phenyl-, and PHENYL- (1-PHENYL-ETHYL)-AMINE .


Synthesis Analysis

The synthesis of N-substituted ureas, which includes compounds like this compound, can be achieved by the nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent . This method has been found to be suitable for gram-scale synthesis of molecules having commercial applications .


Molecular Structure Analysis

The molecular structure of this compound consists of an amine attached to a benzene ring . The average mass of the molecule is 197.276 Da and the monoisotopic mass is 197.120453 Da .


Chemical Reactions Analysis

Aniline compounds, including this compound, are known to be thermolabile and polar . They have been studied extensively as reductants of environmental oxidants . The nitrogen’s lone pair in aniline compounds increases the electron density around the ring, making the ring much more reactive than in benzene itself .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a melting point of 52-53 degrees Celsius . The molecular weight of the compound is 197.28 g/mol .

Scientific Research Applications

Catalysis and Chemical Reactions

N-(1-Phenylethyl)aniline is used in the field of catalysis and chemical reactions. For instance, its derivative, N-(1-phenylethylidene)aniline, is used in the enantioselective hydrogenation of imines using iridium complexes in ionic liquid/carbon dioxide media. This process is notable for its efficiency in multiphase catalysis and its capacity for catalyst activation, tuning, and immobilization, which are unattainable in classical solvent systems (Solinas, Pfaltz, Cozzi, & Leitner, 2004).

Corrosion Inhibition

Another application is in corrosion inhibition. Compounds like (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}methyl)aniline have been synthesized and used as efficient corrosion inhibitors for mild steel in acidic environments (Daoud et al., 2014).

Material Synthesis and Modification

In material science, the N-alkylation reaction of amine-functionalized phenylene moieties in crystal-like mesoporous silica is achieved using this compound, showing about 87% conversion. This is particularly significant for synthesizing new materials with various amino-alkyl groups, potentially applicable in adsorption or catalytic fields (Lourenço, Siegel, Mafra, & Ferreira, 2013).

Organic Electronics and Fluorescent Sensors

This compound derivatives have been explored as precursors for nitric oxide release agents, contributing to the study of molecular conformation and intermolecular interactions (Wade et al., 2013). Additionally, derivatives like N-(anthracen-9-ylmethylene)-2-(1H-benzo[d]imidazol-2-yl)aniline are used as chemosensors for metal ions in living cells (Shree, Sivaraman, Siva, & Chellappa, 2019).

Chemical Synthesis and Analysis

The molecule is also involved in chemical synthesis, such as the facile cyclization of 2-arylethynyl aniline to 4(1H)-cinnolones, serving as chemodosimeters for nitrite ions (Dey, Chatterjee, & Ranu, 2011).

Safety and Hazards

N-(1-Phenylethyl)aniline is classified as toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and serious eye damage . It is suspected of causing genetic defects and cancer . It is also very toxic to aquatic life .

properties

IUPAC Name

N-(1-phenylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-12,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUERBKSXAYWVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40999085
Record name N-(1-Phenylethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40999085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

779-54-4
Record name N-(1-Phenylethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40999085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The reaction was carried out in a multiwell hydrogenation vessel. Dichloro-{1,2-Bis[(2R,5R)-2,5-diphenylphospholano]methane}[(1S,2S)-1,2-diphenylethylenediamine)] ruthenium (II) (2.2 mg, 0.0025 mmol) was suspended in degassed isopropanol (2 ml) in a Schlenk flask under nitrogen. Added potassium tert-butoxide (1M in tert-butanol, 0.025 ml) and heated until a yellow solution was obtained. The glass liner was charged with N-(1-phenylethylidene)aniline (98 mg, 0.50 mmol). Charged to 10 bar nitrogen and vented (×5). Added the precatalyst solution and charged to 10 bar nitrogen and vented (×2). Commenced stirring at 1000 rpm and heated to 60° C. Charged to 10 bar H2 and stirred for 18 h. Cooled to room temperature, vented and evaporated to give phenyl-(1-phenylethyl)amine, conversion>99%, ee 71% (GC, sample derivatised by treatment with acetic anhydride pyridine, Chirasil DEX CB, 25 m×0.25 mm, injector/detector 200° C., helium 20 psi, 140° C. for 20 minutes then ramp at 5° C./min to 200° C., hold for 5 minutes, retention times 23.21 minutes and 23.45 minutes).
[Compound]
Name
Dichloro-{1,2-Bis[(2R,5R)-2,5-diphenylphospholano]methane}[(1S,2S)-1,2-diphenylethylenediamine)
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2 mL
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2.2 mg
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0.025 mL
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98 mg
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (425 mg, 2.00 mmol), α-methylbenzylamine (155 μL, 1.20 mmol), iodobenzene (112 μL, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). Column chromatography using a solvent mixture (hexane/ethyl acetate=20/1, Rf=0.5) afforded N-(phenyl)-α-methylbenzylamine (144 mg, 73% isolated yield) as colorless liquid. HPLC conditions: (column: Daicel OD-H; solvent: 10% iPrOH in hexane; flow rate: 0.7 mL/min; UV lamp: 254 nm; retention time: 6.01, 6.78 min). The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Kainz, S.; Brinkmann, A.; Leitner, W.; Pfaltz, A. J. Am. Chem. Soc. 1999, 121, 6421-6429.
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425 mg
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112 μL
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111 μL
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10 mg
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hexane ethyl acetate
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1 mL
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